(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14ClFN2OS2 and its molecular weight is 392.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chloro-4-fluorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is 392.0220113 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory Applications
Research by K. Sunder & Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, revealing significant anti-inflammatory activity in selected compounds.
Antimicrobial and Anticancer Properties
A study by C. Sanjeeva Reddy et al. (2010) focused on linked heterocyclics containing the thiazolidin-4-one ring, demonstrating good inhibitory activity against various bacteria and fungi. This indicates the compound's potential as a base for developing new antimicrobial agents.
Synthesis Techniques and Applications
B. Stanovnik et al. (2002) explored synthesis techniques producing 1,4-dihydropyridine derivatives from similar compounds, showing the versatility of these chemical structures in synthesizing a variety of potentially biologically active molecules.
Anticonvulsant Research
M. Senthilraja & V. Alagarsamy (2012) developed 2-(4-dimethylaminophenyl)-3-substituted thiazolidin-4-one-5-yl-acetyl acetamides/benzamides, demonstrating anticonvulsant activities, highlighting the compound's potential in developing treatments for neurological disorders.
Antimicrobial Activity Enhancement
P. Chawla et al. (2012) investigated the effect of chloro and fluoro groups on the antimicrobial activity of thiazolidinone derivatives, showing how substituent modification can influence biological activity.
Properties
IUPAC Name |
(5E)-3-(3-chloro-4-fluorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS2/c1-21(2)12-5-3-11(4-6-12)9-16-17(23)22(18(24)25-16)13-7-8-15(20)14(19)10-13/h3-10H,1-2H3/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPBYQAXAFCQKJ-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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